molecular formula C6H13N3O3 B12061783 L-Citrulline-4,4,5,5-d4

L-Citrulline-4,4,5,5-d4

Cat. No.: B12061783
M. Wt: 179.21 g/mol
InChI Key: RHGKLRLOHDJJDR-KKOAYFQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Citrulline-4,4,5,5-d4 typically involves the deuteration of L-Ornithine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Citrulline-4,4,5,5-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Citrulline-4,4,5,5-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Citrulline-4,4,5,5-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:

This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing metabolic pathways and quantifying metabolites in complex biological systems .

Properties

Molecular Formula

C6H13N3O3

Molecular Weight

179.21 g/mol

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,3D2

InChI Key

RHGKLRLOHDJJDR-KKOAYFQZSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])NC(=O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Origin of Product

United States

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